molecular formula C3H7O4P B3061102 [(Oxiran-2-yl)methyl]phosphonic acid CAS No. 50577-86-1

[(Oxiran-2-yl)methyl]phosphonic acid

Cat. No. B3061102
CAS RN: 50577-86-1
M. Wt: 138.06 g/mol
InChI Key: CYACGDOQOAHSLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [(Oxiran-2-yl)methyl]phosphonic acid involves the reaction of diethyl phosphite with an epoxide (such as ethylene oxide or propylene oxide ). The epoxide ring opens, leading to the formation of the desired compound. This synthetic route is commonly employed in the laboratory and industrial settings .

Scientific Research Applications

  • Synthesis of Cyclic Phosphonic Analogues : Budzisz and Pastuszko (1999) explored the synthesis of cyclic phosphonic analogues of chromone using dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate. They found that when primary amines were used as nucleophiles, a novel class of cyclic phosphonic analogues was obtained, demonstrating the utility of these compounds in synthetic chemistry (Budzisz & Pastuszko, 1999).

  • Self-Assembly on Aluminium Surfaces : Lewington et al. (2002) investigated the self-assembly of alkyl phosphonic acids on magnetron sputtered aluminium. They observed the formation of self-assembled monolayers from these phosphonic acids, indicating their potential in surface chemistry and material science applications (Lewington et al., 2002).

  • Inhibitors of Human Erythrocyte Purine Nucleoside Phosphorylase : Kelley et al. (1995) synthesized a series of [[(guaninylalkyl)phosphinico]methyl]phosphonic acids and tested them as inhibitors of human erythrocyte purine nucleoside phosphorylase. Their research contributed to understanding the inhibition of this enzyme, relevant to medicinal chemistry (Kelley et al., 1995).

  • Synthesis of Polyfunctionalized Aminophosphonic Derivatives : Monbaliu et al. (2010) investigated the hetero-Diels-Alder reaction of various 1-phosphono-1,3-butadienes with nitroso heterodienophiles. This research offers a new synthetic route for aminophosphonic derivatives, indicating their potential in developing new compounds in organic chemistry (Monbaliu et al., 2010).

  • Study of (Hydroxypyridin-3-yl-methyl)phosphonic Acid : Barańska et al. (2004) conducted a FT-Raman study of (hydroxypyridin-3-yl-methyl)phosphonic acid, a model compound of risedronate used in osteoporosis treatment. They used 2D correlation method to analyze changes in molecular structure as a function of pH, contributing to the understanding of this compound in pharmaceutical contexts (Barańska et al., 2004).

properties

IUPAC Name

oxiran-2-ylmethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYACGDOQOAHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612487
Record name [(Oxiran-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50577-86-1
Record name [(Oxiran-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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